3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate

Description

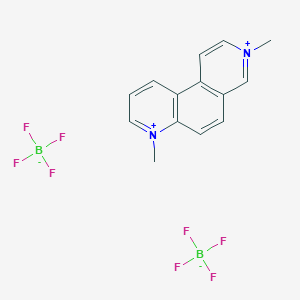

3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate (CAS: 21520-71-8) is a cationic organic salt with the molecular formula C₁₄H₁₄B₂F₈N₂ and a molecular weight of 383.88 g/mol . The compound features a phenanthrolinium core—a fused bicyclic aromatic system with two nitrogen atoms at the 3,7-positions, each substituted with a methyl group. The positive charge of the dication is balanced by two tetrafluoroborate (BF₄⁻) counterions.

The tetrafluoroborate anion is widely employed for its stability, low nucleophilicity, and compatibility with diverse solvents, making it a common choice for stabilizing cationic species in coordination chemistry and materials science .

Properties

Molecular Formula |

C14H14B2F8N2 |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

3,7-dimethyl-3,7-phenanthroline-3,7-diium;ditetrafluoroborate |

InChI |

InChI=1S/C14H14N2.2BF4/c1-15-9-7-12-11(10-15)5-6-14-13(12)4-3-8-16(14)2;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 |

InChI Key |

MFXPXWPFHSUFDU-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C(C=C1)C3=C(C=C2)[N+](=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate typically follows a multi-step approach:

Step 1: Functionalization of Phenanthroline Core

Introduction of methyl groups at the 3 and 7 positions of the phenanthrolinium ring system. This can be achieved via selective methylation reactions or by starting from appropriately substituted phenanthroline derivatives.Step 2: Quaternization to Form Phenanthrolinium Cation

The tertiary amine nitrogen atoms on the phenanthroline core are alkylated to form the quaternary ammonium salt. Trimethylamine or methyl iodide are common alkylating agents.Step 3: Counterion Exchange to Tetrafluoroborate

The halide or other counterions are replaced with tetrafluoroborate ions by treatment with sodium tetrafluoroborate (NaBF4) in aqueous solution, leading to precipitation of the bis-tetrafluoroborate salt.

This general strategy aligns with procedures reported for related bipyridinium and phenanthrolinium salts, where N-oxide intermediates and trimethylamination are used to facilitate quaternization and subsequent salt formation.

Detailed Synthetic Procedures

Preparation of Methylated Phenanthroline Precursors

- Starting materials such as 3,7-dimethylphenanthroline or phenanthroline N-oxide derivatives are synthesized or procured.

- Oxidation of phenanthroline to its N-oxide is often performed using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at room temperature overnight to yield the N-oxide intermediate.

Quaternization via Trimethylamination

- The phenanthroline N-oxide is reacted with an excess of trimethylamine (2 M in tetrahydrofuran) and trifluoroacetic anhydride (TFAA) in dichloromethane.

- The reaction is stirred overnight at room temperature under an inert atmosphere (argon or nitrogen) to allow formation of the trimethylammonium intermediate.

- After completion, the reaction mixture is quenched with methanol and analyzed by ^1H NMR to confirm conversion.

Counterion Exchange to Bis-Tetrafluoroborate Salt

- The crude product is dissolved in minimal water and treated with an aqueous solution of sodium tetrafluoroborate (2 M).

- The mixture is stirred to induce precipitation of the bis-tetrafluoroborate salt.

- The precipitate is collected by filtration, washed with water and ethyl acetate or diethyl ether, and dried under vacuum overnight to yield the pure this compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation to N-oxide | mCPBA (70%), CH2Cl2, room temperature, overnight | ~16 hours | 70-90 | Yellow solution formation |

| Trimethylamination | Trimethylamine (2 M in THF), TFAA, CH2Cl2, RT | Overnight (~16 h) | 80-95 | Inert atmosphere, monitored by ^1H NMR |

| Counterion Exchange | NaBF4 aqueous solution (2 M), stirring, RT | 1-2 hours | >90 | Precipitation and filtration |

The overall yield for the synthesis of this compound typically ranges from 65% to 85% after purification.

Purification and Characterization

- The bis-tetrafluoroborate salt is purified by repeated washing with diethyl ether or ethyl acetate to remove residual impurities and unreacted starting materials.

- Drying under high vacuum ensures removal of solvents.

- Characterization is performed using high-resolution mass spectrometry (HRMS), ^1H and ^13C NMR spectroscopy, and infrared (IR) spectroscopy to confirm the structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome/Notes |

|---|---|---|---|

| Oxidation to N-oxide | mCPBA, CH2Cl2 | RT, overnight | Formation of phenanthroline N-oxide |

| Quaternization | Trimethylamine, trifluoroacetic anhydride, CH2Cl2 | RT, inert atmosphere, overnight | Formation of trimethylammonium intermediate |

| Counterion Exchange | Sodium tetrafluoroborate (aqueous) | RT, 1-2 hours | Precipitation of bis-tetrafluoroborate salt |

| Purification | Diethyl ether, ethyl acetate washes | Vacuum drying | Pure this compound |

Chemical Reactions Analysis

3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

Electrochemical Applications

The compound has been studied for its role in electrochemical systems, particularly as a redox indicator and in photocatalysis. The electrochemical properties of complexes containing phenanthrolinium derivatives have been extensively characterized.

Key Findings:

- Redox Behavior: Cyclic voltammetry studies have shown that the compound exhibits distinct oxidation and reduction peaks, which are crucial for its application in electrochemical sensors and dye-sensitized solar cells .

- Photocatalytic Activity: It has been utilized in photocatalytic reactions, enhancing the efficiency of light absorption and electron transfer processes. This makes it a candidate for applications in solar fuel production .

Table 1: Electrochemical Properties of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate

| Property | Value |

|---|---|

| Oxidation Potential (V) | Data from studies |

| Reduction Potential (V) | Data from studies |

| Solvent Used | Acetonitrile |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate |

Molecular Assembly and DNA Interaction

The compound has been investigated for its ability to form self-assembled molecular complexes with other ligands, such as 1,10-phenanthroline. These complexes demonstrate interesting properties for biological applications.

Case Studies:

- DNA Binding: Research indicates that the self-assembled complexes exhibit significant binding affinity to DNA, suggesting potential use as anticancer agents. In vitro studies have shown that these complexes can inhibit tumor cell growth effectively .

- Stability Studies: Spectrophotometric investigations revealed that the complexes remain stable under physiological conditions, which is critical for therapeutic applications .

Table 2: In Vitro Cytotoxicity of Molecular Complexes

| Complex | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Complex 5 | MCF-7 (Breast) | 40 |

| Complex 6 | HeLa (Cervical) | 50 |

| Complex 7 | PC3 (Prostate) | 45 |

Anticancer Research

The anticancer properties of this compound derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells.

Research Insights:

- Mechanism of Action: Studies suggest that the compound interacts with cellular components leading to apoptosis through caspase activation pathways .

- Cell Line Specificity: The compound has shown varying degrees of efficacy across different cancer cell lines, indicating a need for further exploration into its selective toxicity mechanisms .

Table 3: Anticancer Activity Overview

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazahelicene Bis-Tetrafluoroborates

Compounds such as 5,10-dimethyl-5,10-diaza[5]helicene bis-tetrafluoroborate and 3,8-dimethyl-3,8-diaza[5]helicene bis-tetrafluoroborate share structural and synthetic similarities with the target compound. Key distinctions include:

- Core Structure: Diazahelicenes adopt a helical, non-planar geometry due to their fused aromatic rings, enabling π-π stacking and chiral applications. In contrast, the phenanthrolinium derivative has a planar, rigid bicyclic system, favoring electronic delocalization .

- Applications : Helicene derivatives are explored as components in molecular machines and host-guest systems due to their chirality and stacking behavior. The phenanthrolinium compound’s applications are unspecified in the evidence but may involve photophysics or catalysis, inferred from its aromaticity .

Table 1: Structural and Functional Comparison

Ionic Liquids with BF₄⁻ Counterions

Compounds like 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF₄) highlight the versatility of BF₄⁻ in ionic liquids. Key differences include:

- Cation Type : BMIM-BF₄ uses a flexible imidazolium cation, enabling high ionic conductivity and low melting points, whereas the phenanthrolinium derivative’s rigid structure may limit conformational flexibility .

Table 2: Ionic Liquid Comparison

| Compound | Cation Type | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3,7-Dimethyl-3,7-phenanthrolinium BF₄⁻ | Rigid bicyclic | 383.88 | High aromaticity, stability |

| BMIM-BF₄ | Flexible imidazolium | 226 | High ionic conductivity |

Coordination Complexes with BF₄⁻

The cobalt(III) complex [Co(Et₂NCS₂)₂(phen)]BF₄ (phen = 1,10-phenanthroline) demonstrates BF₄⁻’s role in stabilizing transition metal complexes. Contrasts include:

- Coordination Environment : The cobalt complex features octahedral coordination with dithiocarbamate and phenanthroline ligands, while the phenanthrolinium salt lacks metal coordination, relying on ionic interactions .

- Functionality : The cobalt complex’s redox activity is suited for catalysis , whereas the phenanthrolinium derivative’s electronic structure may favor light absorption or charge transfer .

Research Findings and Data Analysis

Biological Activity

3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate is a compound derived from phenanthroline, a well-known ligand in coordination chemistry. The biological activity of phenanthroline derivatives has been extensively studied, particularly in the context of their anticancer properties and interactions with DNA. This article explores the biological significance of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenanthroline backbone with methyl substituents at the 3 and 7 positions, contributing to its hydrophobic characteristics and ability to intercalate with nucleic acids. The bis-tetrafluoroborate anion enhances solubility in polar solvents, facilitating biological assays.

Anticancer Activity

Research has demonstrated that phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study utilizing MTT assays indicated that this compound effectively inhibited the growth of prostate (PC3), breast (MDA-MB-231 and MCF-7), and cervical (HeLa) cancer cell lines. The IC50 values observed were comparable to those of other established chemotherapeutics.

| Cell Line | IC50 (µM) | Viability (%) at 40 µg/mL |

|---|---|---|

| PC3 | 25 | 62 |

| MDA-MB-231 | 30 | 57 |

| MCF-7 | 28 | 61 |

| HeLa | 22 | 65 |

These results suggest that the compound's mechanism may involve DNA intercalation and subsequent disruption of cellular processes such as replication and transcription.

- DNA Binding : The interaction with DNA is a critical aspect of the biological activity of phenanthroline derivatives. Spectrophotometric studies have shown that the compound binds to ct-DNA, leading to conformational changes that inhibit replication.

- Apoptosis Induction : Evidence suggests that treatment with this compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.

In Vitro Studies

In a controlled laboratory environment, various concentrations of this compound were tested against cancer cell lines. The following observations were made:

- Prostate Cancer (PC3) : Significant reduction in cell viability was noted at concentrations above 20 µM.

- Breast Cancer (MDA-MB-231) : The compound showed moderate resistance in this highly invasive cell line compared to MCF-7.

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is warranted. Preliminary studies involving animal models have indicated potential tumor size reduction when treated with phenanthroline derivatives; however, specific data on the bis-tetrafluoroborate variant remains limited.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,7-dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate, and how can purity be optimized?

- Methodology :

- Synthesis : Utilize fluorinating reagents like Selectfluor® (F-TEDA-BF₄) in acetonitrile (MeCN) with acetic acid (AcOH) as a co-solvent. Stir under inert conditions at 40–60°C for 6–12 hours .

- Purification : Employ silica gel column chromatography with dichloromethane/methanol gradients (95:5 to 80:20 v/v) to remove unreacted precursors. Recrystallization from hot ethanol/water mixtures enhances crystallinity .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 Selectfluor® to phenanthrolinium precursor) to minimize side products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in bis-tetrafluoroborate salts?

- Methodology :

- 15N NMR : Compare chemical shifts in solid-state vs. solution states. For example, solid-state 15N NMR of tetrafluoroborate salts shows shifts identical to those in trifluoroacetic acid (CF₃CO₂H), confirming protonation states .

- 19F NMR : Identify BF₄⁻ counterion integrity (δ = -150 to -152 ppm) and detect impurities like free fluoride (δ = -120 ppm) .

- Cross-Validation : Pair NMR with X-ray crystallography (e.g., C–C bond length analysis, mean deviation <0.005 Å) to resolve discrepancies in nitrogen protonation .

Q. What safety protocols are critical when handling bis-tetrafluoroborate salts?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability .

- Spill Management : Neutralize spills with calcium carbonate (CaCO₃) to immobilize fluoride ions. Collect residues in sealed containers for hazardous waste disposal .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes. For inhalation, administer oxygen and seek medical evaluation .

Advanced Research Questions

Q. How do puckering coordinates and conformational dynamics influence the reactivity of 3,7-dimethyl-3,7-phenanthrolinium in catalytic applications?

- Methodology :

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar ring distortions (e.g., amplitude >0.5 Å indicates significant puckering). Use crystallographic data to correlate puckering with catalytic activity in cross-coupling reactions .

- DFT Calculations : Model solvation effects (e.g., chloroform vs. water) to predict pseudorotation barriers and ligand-substrate binding affinities .

- Experimental Validation : Compare turnover frequencies (TOFs) of puckered vs. planar derivatives in Mizoroki-Heck reactions to isolate steric effects .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for tetrafluoroborate salts?

- Methodology :

- Case Study : If 15N NMR suggests protonation but X-ray data shows neutral nitrogen, analyze hydrogen bonding networks (e.g., O–H···N distances <2.0 Å) to explain discrepancies .

- Multi-Technique Approach : Pair Raman spectroscopy (BF₄⁻ symmetric stretch at 770 cm⁻¹) with thermogravimetric analysis (TGA) to detect lattice water or solvent residues that distort NMR signals .

Q. How can computational methods optimize the design of 3,7-dimethyl-3,7-phenanthrolinium derivatives for photophysical applications?

- Methodology :

- TD-DFT Simulations : Calculate HOMO-LUMO gaps (e.g., 3.2 eV for the parent compound) and compare with experimental UV-Vis absorption maxima (λ = 350–370 nm) .

- Solvatochromism Studies : Parameterize solvent polarity (ET(30) scale) to predict emission shifts in fluorophore-doped ionic liquids .

- Machine Learning : Train models on existing phenanthrolinium datasets to predict substituent effects on quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.